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A Comparative Analysis of International Consensus Guidelines for the Management of

Intraductal Papillary Mucinous Neoplasms (IPMN)

The management of Intraductal Papillary Mucinous Neoplasms (IPMN), a precursor to

pancreatic cancer, is guided by several international consensus guidelines. These guidelines,

primarily the Fukuoka Consensus Guidelines, the European Evidence-Based Guidelines, and

the American Gastroenterological Association (AGA) Guidelines, provide frameworks for risk

stratification, surveillance, and surgical intervention. This guide offers a detailed comparison of

these guidelines, supported by data from cross-validation studies, to assist researchers,

scientists, and drug development professionals in understanding their nuances and

performance.

Key Recommendations of International IPMN
Guidelines
The core of each guideline revolves around identifying features that indicate a higher risk of

malignancy, thereby guiding decisions on surveillance versus surgical resection. The

terminology and specific criteria, however, vary between the guidelines.

The Fukuoka Consensus Guidelines categorize risk factors into "high-risk stigmata" (HRS) and

"worrisome features" (WF).[1][2] The presence of HRS is a strong indication for surgical

resection.[2] Patients with worrisome features are recommended to undergo endoscopic

ultrasound (EUS) for further evaluation.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10855144?utm_src=pdf-interest
https://www.endoscopy-campus.com/en/classifications/impn-fukuoka-classification-guidelines/
https://www.ahpba.org/wp-content/uploads/2023/10/Aziz-2022-comparison-guidelines.1.pdf
https://www.ahpba.org/wp-content/uploads/2023/10/Aziz-2022-comparison-guidelines.1.pdf
https://www.ahpba.org/wp-content/uploads/2023/10/Aziz-2022-comparison-guidelines.1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The European Evidence-Based Guidelines classify indications for surgery as "absolute" and

"relative".[3][4] Absolute indications are strong predictors of malignancy and warrant surgical

resection.[3][5] For patients with relative indications, the decision for surgery is more nuanced

and often involves considering the number of relative indications and the patient's overall

health.[3]

The American Gastroenterological Association (AGA) Guidelines take a more conservative

approach, recommending surgery only when a combination of high-risk features is present.[6]

These guidelines also uniquely suggest the possibility of discontinuing surveillance after five

years if no significant changes are observed.[6][7]

A summary of the key indications for resection across the three major guidelines is presented in

the table below.
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Feature

Fukuoka
Consensus
Guidelines (2017)
[2][7][8]

European
Evidence-Based
Guidelines (2018)
[4][5]

American
Gastroenterologica
l Association (AGA)
Guidelines (2015)
[6]

High-Risk

Stigmata/Absolute

Indications for Surgery

Obstructive jaundice
✓ (High-Risk

Stigmata)

✓ (Absolute

Indication)

Not explicitly a

standalone indication

for surgery

Enhancing mural

nodule

≥5 mm (High-Risk

Stigmata)

>5 mm (Absolute

Indication)
✓ (Solid component)

Main Pancreatic Duct

(MPD)

≥10 mm (High-Risk

Stigmata)

>10 mm (Absolute

Indication)

✓ (Dilated main

pancreatic duct)

Positive Cytology ✓
✓ (Absolute

Indication)
✓

Worrisome

Features/Relative

Indications for Surgery

Cyst size ≥3 cm ≥40 mm ≥3 cm

Enhancing mural

nodule
<5 mm <5 mm ✓

Thickened, enhancing

cyst walls
✓

Not explicitly

mentioned

Not explicitly

mentioned

MPD size 5–9.9 mm 5–9.9 mm ✓

Abrupt change in

MPD caliber
✓

Not explicitly

mentioned

Not explicitly

mentioned

Lymphadenopathy ✓
Not explicitly

mentioned

Not explicitly

mentioned
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Elevated CA 19-9 ✓ >37 U/mL
Not explicitly

mentioned

Cyst growth rate >5 mm/2 years ≥5 mm/year
Not explicitly

mentioned

New onset diabetes ✓ ✓
Not explicitly

mentioned

Acute pancreatitis ✓ ✓
Not explicitly

mentioned

Cross-Validation and Performance of Guidelines
Several studies have retrospectively evaluated and compared the performance of these

guidelines in predicting high-grade dysplasia (HGD) or invasive carcinoma in patients with

IPMN who have undergone surgical resection. The diagnostic accuracy, sensitivity, and

specificity of each guideline vary across these studies, reflecting differences in patient

populations and study methodologies.

A 2024 study comparing the Fukuoka and European guidelines in two European centers found

that both guidelines offered similar accuracy in identifying severe disease stages in IPMNs.[9]

[10] Another study highlighted that while the AGA guidelines might lead to fewer unnecessary

surgeries, they could also have a higher risk of missing high-grade dysplasia or malignancy

compared to the Fukuoka and European guidelines.[11] A 2016 study reported that the AGA

guidelines had a lower sensitivity but higher specificity compared to the Fukuoka guidelines for

identifying high-risk lesions.[12]

The following table summarizes the performance metrics from selected cross-validation

studies.
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Study
(Year)

Guidelin
e

Outcom
e
Predicte
d

Sensitiv
ity

Specific
ity

Positive
Predicti
ve Value
(PPV)

Negativ
e
Predicti
ve Value
(NPV)

Accurac
y

Djordjevi

c et al.

(2024)[9]

Fukuoka

(at least

one high-

risk

stigmata)

HGD/IC 66.7% 50% 53.3% 63.6% -

Djordjevi

c et al.

(2024)[9]

Europea

n (at

least one

absolute

indication

)

HGD/IC 90.5% 50% 70.4% 80% -

Singhi et

al. (2016)

[13]

AGA

Advance

d

Neoplasi

a

62% 79% 57% 87% -

A

multicent

er cohort

study[13]

AGA
Cancer/H

GD
83.3% 69.1% 37.2% 95.0% 71.7%

Ma et al.

(as cited

in[14])

Fukuoka

Advance

d

Neoplasi

a

28.2% 95.8% 74.1% 75.9% -

Ma et al.

(as cited

in[14])

AGA

Advance

d

Neoplasi

a

35.2% 94% 71.4% 77.5% -

Lekkerke

rker et al.

Fukuoka Advance

d

- - - - 54%
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(as cited

in[14])

Neoplasi

a

Lekkerke

rker et al.

(as cited

in[14])

Europea

n

Advance

d

Neoplasi

a

- - - - 53%

Lekkerke

rker et al.

(as cited

in[14])

AGA

Advance

d

Neoplasi

a

- - - - 59%

HGD: High-Grade Dysplasia, IC: Invasive Carcinoma

Experimental Protocols
The methodologies of the cross-validation studies are crucial for interpreting their findings. A

common approach involves a retrospective analysis of a cohort of patients with surgically

resected IPMNs.

Representative Experimental Protocol:

Patient Cohort: A retrospective cohort of patients who underwent surgical resection for IPMN

at one or more institutions is identified.

Data Collection: Detailed clinical, radiological (CT, MRI/MRCP), and endoscopic

ultrasonography (EUS) data for each patient prior to surgery are collected. This includes

information on cyst size, mural nodules, main pancreatic duct diameter, and other features

relevant to the guidelines being evaluated.

Guideline Application: The criteria from the Fukuoka, European, and AGA guidelines are

retrospectively applied to each patient's pre-operative data to determine the recommended

course of action (e.g., surgery, surveillance).

Histopathological Analysis: The final surgical pathology reports are used as the gold

standard to determine the presence of low-grade dysplasia, high-grade dysplasia, or

invasive carcinoma.
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Statistical Analysis: The diagnostic performance of each guideline is calculated by comparing

its recommendations to the final pathological diagnosis. This includes calculating sensitivity,

specificity, positive predictive value (PPV), negative predictive value (NPV), and overall

accuracy.

Visualizing Guideline Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows of

the Fukuoka and European guidelines for IPMN management, as well as a typical experimental

workflow for a cross-validation study.
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Caption: Fukuoka Guidelines Management Workflow for IPMN.
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Caption: European Guidelines Management Workflow for IPMN.
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Caption: Experimental Workflow for Guideline Cross-Validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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